molecular formula C14H18N4 B1442613 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine CAS No. 1306739-67-2

3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine

Cat. No.: B1442613
CAS No.: 1306739-67-2
M. Wt: 242.32 g/mol
InChI Key: RRPXSQBSDYMACQ-UHFFFAOYSA-N
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Description

3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring bonded to a 1,2,4-triazole ring, which is further substituted with a benzyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of piperidine with 4-benzyl-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The benzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A core structure found in many biologically active compounds.

    4-Benzyl-1,2,4-triazole: Similar to the target compound but lacks the piperidine ring.

    Piperidine: A simple heterocyclic amine that forms the backbone of many pharmaceuticals.

Uniqueness

3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine is unique due to the combination of the piperidine ring and the 1,2,4-triazole ring with a benzyl substitution. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

3-(4-benzyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-2-5-12(6-3-1)10-18-11-16-17-14(18)13-7-4-8-15-9-13/h1-3,5-6,11,13,15H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPXSQBSDYMACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine
Reactant of Route 3
3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine
Reactant of Route 4
3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine
Reactant of Route 5
3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine
Reactant of Route 6
3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine

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